6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid 6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16950240
InChI: InChI=1S/C15H16N2O2/c1-15(2,3)11-6-4-10(5-7-11)12-8-13(14(18)19)17-9-16-12/h4-9H,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C15H16N2O2
Molecular Weight: 256.30 g/mol

6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC16950240

Molecular Formula: C15H16N2O2

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C15H16N2O2
Molecular Weight 256.30 g/mol
IUPAC Name 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C15H16N2O2/c1-15(2,3)11-6-4-10(5-7-11)12-8-13(14(18)19)17-9-16-12/h4-9H,1-3H3,(H,18,19)
Standard InChI Key ZCUICUFYAPABAJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s pyrimidine ring contains nitrogen atoms at positions 1 and 3, creating a planar, aromatic system. The tert-butyl group at the para position of the phenyl ring introduces steric bulk and hydrophobicity, while the carboxylic acid at position 4 enhances polarity and potential for hydrogen bonding. Computational models suggest that the tert-butyl group stabilizes the molecule through steric shielding, which may influence its binding affinity in biological systems .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight256.30 g/mol
CAS Number1368544-41-5
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors4 (2 pyrimidine N, 2 carbonyl O)
Topological Polar Surface Area72.5 Ų

Synthesis and Optimization

Primary Synthetic Route

The synthesis of 6-(4-tert-butylphenyl)pyrimidine-4-carboxylic acid typically employs a Suzuki–Miyaura cross-coupling reaction, as outlined below:

  • Preparation of Boronic Ester: 4-Tert-butylphenylboronic acid is reacted with a pinacol ester to form the boronic ester intermediate.

  • Pyrimidine Halogenation: A 4-chloropyrimidine-4-carboxylic acid derivative is synthesized via chlorination of the pyrimidine precursor.

  • Cross-Coupling: The boronic ester and halogenated pyrimidine undergo palladium-catalyzed coupling (e.g., using Pd(PPh3_3)4_4) in a mixture of toluene/ethanol/water (3:1:1) at 80°C.

  • Hydrolysis: The ester-protected carboxylic acid is hydrolyzed using aqueous NaOH or HCl to yield the final product.

Key Reaction Parameters

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%)

  • Base: Na2_2CO3_3 (2 equiv)

  • Yield: ~60–75% (optimized conditions)

Challenges in Purification

The tert-butyl group’s hydrophobicity complicates aqueous workup, necessitating chromatographic purification (silica gel, eluent: ethyl acetate/hexane). Recrystallization from ethanol/water mixtures improves purity but may reduce yield due to moderate solubility.

Biological Activity and Hypothesized Mechanisms

Pyrimidine Scaffold Pharmacology

Pyrimidine derivatives are renowned for their role in nucleotide analogs and enzyme inhibition. For example:

  • Antiviral Activity: Pyrimidine-2-carboxylic acids inhibit viral polymerases by mimicking natural nucleotides .

  • Anticancer Effects: Substituted pyrimidines disrupt thymidylate synthase, critical for DNA synthesis .

Table 2: Comparative Bioactivity of Pyrimidine Analogs

CompoundTargetIC50_{50}/EC50_{50}
Ivacaftor (VX-770) CFTR0.1 μM
4-Tert-butyl-6-phenylpyrimidine-2-carboxylic acid Undisclosed enzyme2.1 μM
6-(4-Tert-butylphenyl)pyrimidine-4-carboxylic acidNot reportedN/A

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening: Assays against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity.

  • Solubility Optimization: Prodrug strategies (e.g., esterification) to improve bioavailability.

  • Structural Analog Synthesis: Introducing electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electronic effects .

Computational Modeling

Molecular dynamics simulations could predict binding modes to proteins like COX-2 or HIV reverse transcriptase, leveraging the carboxylic acid’s capacity for salt bridge formation .

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